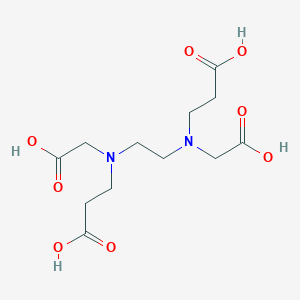

Ethylenediaminediacetic Acid Dipropionic Acid

説明

特性

IUPAC Name |

3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQWNOQOAFSHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid can be synthesized through a multi-step process involving the reaction of ethylenediamine with chloroacetic acid and propionic acid. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.

化学反応の分析

Types of Reactions

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although this is less common.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various halogenated compounds can act as reagents in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

Chemical Properties and Structure

EDDP is characterized by the molecular formula and a molecular weight of 320.30 g/mol. It is a derivative of ethylenediamine and diacetic acid, featuring two propionic acid groups attached to nitrogen atoms. The compound appears as a white solid and is hygroscopic, requiring storage under inert atmospheres at low temperatures (2-8°C) to maintain stability.

Scientific Research Applications

EDDP has been investigated for its diverse applications in several fields:

Agriculture

- Chelating Agent in Fertilizers : EDDP enhances nutrient availability in fertilizers by chelating essential metal ions, which improves the uptake of nutrients by plants. This application is crucial in optimizing crop yields and soil health.

Pharmaceuticals

- Tumor-Inhibitory Effects : Research indicates that EDDP exhibits tumor-inhibitory properties, making it a candidate for cancer therapy. Its ability to modulate metal ion availability can influence enzyme activity and metabolic pathways relevant to cancer progression .

- Metal Ion Chelation : EDDP forms stable complexes with metal ions, particularly copper (II), which has implications for drug design and development. These complexes have shown potential as proteasome inhibitors, affecting protein turnover within cells.

Analytical Chemistry

- Detection of Trace Elements : EDDP is utilized in analytical methods for detecting trace amounts of heavy metals, such as arsenic. For instance, it enables the determination of As(III) concentrations through catalytic oxidation reactions, showcasing its role in environmental monitoring.

Industrial Applications

- Water Treatment : EDDP is employed in processes aimed at removing heavy metals from wastewater, contributing to environmental protection efforts .

Data Tables

The following table summarizes the key applications and properties of this compound:

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agriculture | Chelating agent in fertilizers | Enhances nutrient uptake |

| Pharmaceuticals | Tumor-inhibitory agent | Potential cancer therapy applications |

| Analytical Chemistry | Detection of trace metals | Environmental monitoring |

| Industrial | Water treatment processes | Heavy metal removal |

Case Study 1: Tumor Inhibition

A study explored the effects of EDDP on tumor cells, revealing that its chelation of metal ions could inhibit tumor growth by affecting critical metabolic pathways. The results indicated a significant reduction in cell proliferation rates when exposed to EDDP-treated environments.

Case Study 2: Agricultural Efficiency

In agricultural trials, the application of EDDP-enhanced fertilizers resulted in a measurable increase in crop yields compared to standard fertilizers. This was attributed to improved nutrient availability facilitated by the chelation properties of EDDP.

作用機序

The primary mechanism of action of ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen atoms, which coordinate with the metal. This chelation process can affect the availability and reactivity of metal ions in various chemical and biological systems.

類似化合物との比較

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA)

- Structure: EDTA (CAS No. 60-00-4, C₁₀H₁₆N₂O₈) contains four acetic acid groups, forming a rigid tetra-carboxylate structure .

- Chelation Properties : EDTA binds metal ions (e.g., Ca²⁺, Fe³⁺) with high stability due to its four short-chain carboxylates. Its log stability constant (log K) for Ca²⁺ is ~10.7, whereas EDDADP’s mixed carboxylates likely exhibit lower stability for small ions but enhanced flexibility for larger ions .

- Applications : Widely used in medicine (e.g., anticoagulants), food preservation, and water treatment. EDDADP’s niche applications include specialized metal complex studies .

Ethylenediaminediacetic Acid (EDDA)

- Chelation Properties : EDDA forms weaker metal complexes than EDTA due to fewer binding sites. For example, its Cu(II) complex stability (log K ~14.5) is lower than EDTA’s (log K ~18.8). EDDADP, with additional propionic groups, may exhibit intermediate stability and altered selectivity .

- Applications: Limited to specific biochemical assays. EDDADP’s extended structure could improve binding to larger ions like Pb²⁺ .

Diethylenetriaminepentaacetic Acid (DTPA)

- Structure: DTPA (CAS No. 67-43-6, C₁₄H₂₃N₃O₁₀) features five carboxylate groups and a triamine backbone .

- Chelation Properties: DTPA’s higher denticity (eight donor atoms) provides superior binding for large lanthanides and actinides (log K for Gd³⁺ ~22.5). EDDADP’s four carboxylates are less suited for such ions but may offer advantages in selectivity for transition metals .

Key Comparative Data

| Parameter | EDDADP | EDTA | EDDA | DTPA |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂O₈ | C₁₀H₁₆N₂O₈ | C₆H₁₀N₂O₄ | C₁₄H₂₃N₃O₁₀ |

| Molecular Weight | 320.30 g/mol | 292.24 g/mol | 174.16 g/mol | 393.35 g/mol |

| CAS No. | 32701-19-2 | 60-00-4 | Not specified | 67-43-6 |

| Carboxylate Groups | 2 acetic + 2 propionic | 4 acetic | 2 acetic | 5 acetic |

| Log K (Ca²⁺) | ~8.5 (estimated) | 10.7 | ~5.0 (estimated) | 10.7 |

| Key Applications | Ternary metal complexes | Medical chelation | Biochemical studies | Radiopharmaceuticals |

Research Findings

- Metal Complex Stability : EDDADP’s mixed carboxylates create a balance between rigidity and flexibility. For Cu(II) complexes, stability decreases as carboxylate groups increase (order: ethylenediamine < EDDA < EDDADP), likely due to steric hindrance .

- Reactivity : Unlike EDTA, which reacts violently with lead dioxide, EDDADP’s reactivity profile remains understudied but warrants caution with strong oxidizers .

生物活性

Ethylenediaminediacetic Acid Dipropionic Acid (EDDP) is a chelating agent that has garnered attention for its biological activity, particularly in its interactions with metal ions and potential applications in various fields, including biochemistry and environmental science. This article provides an overview of the compound's properties, mechanisms of action, and relevant research findings.

Overview of EDDP

EDDP is a derivative of ethylenediamine and is characterized by its ability to form stable complexes with metal ions. Its structure allows it to act as a hexadentate ligand, binding to metal ions through multiple coordination sites. This property makes EDDP particularly useful in biochemical assays and industrial applications.

Chelation and Metal Ion Interaction

The primary biological activity of EDDP stems from its chelating ability. By binding to metal ions such as copper (II), cadmium, and lead, EDDP can influence various biochemical pathways. The chelation process involves the formation of stable metal-ligand complexes, which can alter the bioavailability of these metals in biological systems.

- Binding Sites : EDDP binds through nitrogen and oxygen atoms, forming complexes that can stabilize or destabilize metal ions.

- Proteasome Inhibition : Research indicates that copper (II) complexes formed with EDDP exhibit potent proteasome inhibitory properties, potentially impacting protein turnover within cells.

Cellular Effects

The interaction between EDDP and metal ions can lead to significant cellular effects:

- Gene Expression : Changes in metal ion availability can influence gene expression patterns, particularly for genes involved in stress responses and metabolic pathways.

- Enzyme Activity : Many enzymes require metal ions as cofactors; thus, EDDP's chelation can inhibit or enhance enzyme activities depending on the context.

Temporal Effects

The effects of EDDP are concentration-dependent. Higher concentrations may lead to more pronounced biological effects due to increased chelation of available metal ions. Studies have shown that the presence of competing ligands or varying pH levels can also influence the efficacy of EDDP as a chelator.

Case Studies

- Metal Ion Toxicity Neutralization : A study demonstrated that EDDP could mitigate the toxicity associated with heavy metals like cadmium by forming non-toxic complexes . This property is particularly relevant in environmental remediation efforts where heavy metal contamination poses risks to human health and ecosystems.

- Nutritional Applications : EDDP has been explored for its potential in food fortification programs. Its ability to bind iron could enhance iron bioavailability in dietary supplements, addressing iron deficiency anemia in vulnerable populations .

- Biochemical Assays : EDDP is utilized in various biochemical assays to study the interactions between metal ions and biological molecules. Its role as a chelator allows researchers to investigate the catalytic properties of metal complexes without interference from free metal ions .

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Chemical Structure | Ethylenediaminediacetic acid with two propionic acid groups |

| Chelating Ability | Binds multiple metal ions (e.g., Cu²⁺, Cd²⁺) |

| Biological Effects | Alters enzyme activity, gene expression, and protein turnover |

| Applications | Environmental remediation, food fortification, biochemical assays |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing EDDADPA and confirming its purity?

- Methodological Answer : EDDADPA can be synthesized via stepwise alkylation of ethylenediamine with bromoacetic and bromopropionic acids under controlled pH (8–10) and inert atmosphere. Purification involves recrystallization from ethanol/water mixtures. Purity confirmation requires elemental analysis (C, H, N), FT-IR (to verify carboxylate and amine groups), and titration with standardized metal ions (e.g., Cu²⁺) to assess chelation capacity. High-performance liquid chromatography (HPLC) with UV detection at 220 nm can further validate purity by identifying unreacted precursors .

Q. Which analytical techniques are optimal for quantifying EDDADPA in multicomponent biological or environmental samples?

- Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (HPLC/MS) is recommended for sensitive quantification. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5). For metal-containing matrices, inductively coupled plasma mass spectrometry (ICP-MS) can quantify EDDADPA via its metal complexes after chelation. Calibration curves should be prepared in matrices mimicking the sample (e.g., serum or soil extracts) to account for interference .

Q. How should experiments be designed to evaluate EDDADPA’s metal ion selectivity under varying conditions?

- Methodological Answer : Employ a competitive binding assay:

- Prepare solutions with equimolar concentrations of target (e.g., Cu²⁺) and competing ions (e.g., Fe³⁺, Zn²⁺).

- Adjust pH (3–10) using buffers (e.g., acetate, Tris) to mimic physiological or environmental conditions.

- Monitor complex stability via UV-Vis spectroscopy (absorbance shifts at 250–300 nm) or potentiometric titration.

- Calculate selectivity coefficients () using the ratio of stability constants () derived from titration data .

Advanced Research Questions

Q. How do donor atom types (O-O, N-O, N-N) influence the stability of ternary EDDADPA-metal-ligand complexes?

- Methodological Answer : Stability trends can be determined via pH-metric titration at constant ionic strength (e.g., 0.2 M KNO₃) and temperature (35°C). Compare values for ternary systems with ligands like oxalic acid (O-O), glycine (N-O), and 1,10-phenanthroline (N-N). Stability increases as donor atom basicity and metal-ligand bond strength rise: O-O < N-O < N-N. This hierarchy reflects the ligand’s ability to displace water molecules from the metal coordination sphere .

Q. How can contradictions in stability constant data from different analytical methods (e.g., potentiometry vs. spectrophotometry) be resolved?

- Methodological Answer :

- Cross-validate methods : Perform both potentiometric (pH-metric) and spectrophotometric titrations under identical conditions.

- Error analysis : Quantify systematic errors (e.g., electrode calibration drift in potentiometry or baseline noise in spectroscopy) using triplicate measurements.

- Data reconciliation : Apply multivariate regression (e.g., HYPERQUAD suite) to refine stability constants by simultaneously fitting data from multiple techniques. Discrepancies may arise from differing detection limits or assumptions about species distribution .

Q. What experimental approaches are suitable for probing EDDADPA’s interactions with biomolecules (e.g., proteins or enzymes)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize the biomolecule on a sensor chip and monitor binding kinetics as EDDADPA flows over the surface.

- Fluorescence quenching : Titrate EDDADPA into a solution of tryptophan-containing proteins (e.g., albumin) and measure emission changes at 340 nm.

- Circular dichroism (CD) : Assess conformational changes in enzymes (e.g., metalloproteases) upon EDDADPA binding by scanning CD spectra in the far-UV region (190–250 nm).

- Control experiments must include buffer-only and metal-free EDDADPA to distinguish direct binding from metal-mediated interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。